molecular formula C22H28N2 B034836 1,1-Bis(4-pyrrolidinylphenyl)ethane CAS No. 105443-13-8

1,1-Bis(4-pyrrolidinylphenyl)ethane

Cat. No.: B034836
CAS No.: 105443-13-8
M. Wt: 320.5 g/mol
InChI Key: ISQBNUNEPCPGMS-UHFFFAOYSA-N
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Description

1,1-Bis(4-pyrrolidinylphenyl)ethane is an organic compound featuring a central ethane backbone with two para-substituted pyrrolidinylphenyl groups. Its design resembles ligands used in metal-organic frameworks (MOFs) or asymmetric catalysis, where nitrogen donors are critical .

Properties

CAS No.

105443-13-8

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethyl]phenyl]pyrrolidine

InChI

InChI=1S/C22H28N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13,18H,2-5,14-17H2,1H3

InChI Key

ISQBNUNEPCPGMS-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4

Origin of Product

United States

Comparison with Similar Compounds

1,1-Bis(4-hydroxyphenyl)ethane (Bisphenol E, BPE)

  • Molecular Formula : C₁₄H₁₄O₂
  • Substituents : Two 4-hydroxyphenyl groups.
  • Key Properties : High polarity due to hydroxyl groups, enabling participation in polymerization reactions. Thermal degradation studies show methyl scission as a key degradation pathway, yielding branched compounds .
  • Applications : Used in polycarbonate and epoxy resin production .
  • Contrast : Unlike the pyrrolidinyl groups in the target compound, BPE’s hydroxyl groups enhance hydrophilicity but reduce basicity.

Nitrogen-Containing Ethane Derivatives

1,2-Bis(4-pyridyl)ethane

  • Molecular Formula : C₁₂H₁₂N₂
  • Substituents : Two 4-pyridyl groups on a 1,2-ethane backbone.
  • Key Properties : Pyridyl nitrogen atoms enable coordination with metals, making it suitable for MOFs and catalytic systems .
  • Contrast : The 1,2-substitution pattern creates a linear geometry, whereas 1,1-substitution in the target compound may favor chelation or steric hindrance.

Sulfur-Containing Analogs

1,1-Bis(ethylsulfanyl)ethane

  • Molecular Formula : C₆H₁₄S₂
  • Substituents : Two ethylsulfanyl groups.
  • Key Properties : Sulfur atoms act as nucleophiles, useful in thioether synthesis. Lower polarity compared to nitrogen analogs .
  • Contrast : The target compound’s pyrrolidinyl groups offer basicity and hydrogen-bonding capacity, unlike sulfur’s nucleophilic character.

Halogenated Ethane Derivatives

DDT (1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane)

  • Molecular Formula : C₁₄H₉Cl₅
  • Substituents : Chlorinated phenyl and ethane groups.
  • Key Properties : Environmental persistence and toxicity due to chlorine atoms. Degradation involves dechlorination pathways .
  • Contrast : The target compound lacks halogen substituents, likely reducing environmental toxicity but limiting pesticidal activity.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Key Properties Applications References
This compound C₂₂H₂₈N₂* 4-pyrrolidinylphenyl Basicity, coordination potential Potential ligands/catalysts
1,1-Bis(4-hydroxyphenyl)ethane (BPE) C₁₄H₁₄O₂ 4-hydroxyphenyl Hydrophilic, reactive hydroxyl groups Polymer production
1,2-Bis(4-pyridyl)ethane C₁₂H₁₂N₂ 4-pyridyl Chelating ability, linear geometry MOFs, catalysis
1,1-Bis(ethylsulfanyl)ethane C₆H₁₄S₂ ethylsulfanyl Nucleophilic sulfur, low polarity Organic synthesis
DDT C₁₄H₉Cl₅ p-chlorophenyl, Cl Persistent, toxic Pesticide (historical)

Research Findings and Key Contrasts

  • Degradation Pathways : BPE undergoes methyl scission under thermal stress , while DDT’s dechlorination highlights halogen substituent reactivity . The target compound’s pyrrolidinyl groups may confer greater thermal stability compared to hydroxyl or halogenated analogs.
  • Coordination Chemistry: 1,2-Bis(4-pyridyl)ethane’s pyridyl groups are established in MOFs , whereas the target compound’s pyrrolidinyl nitrogens could enable novel coordination modes.
  • Synthetic Utility : Palladium-catalyzed arylation of 1,1-bis(iodozincio)ethane suggests methodologies applicable to synthesizing the target compound.

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